molecular formula C16H14N2O2 B12809192 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one CAS No. 66469-91-8

4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one

Cat. No.: B12809192
CAS No.: 66469-91-8
M. Wt: 266.29 g/mol
InChI Key: KTFLGYHJZMEMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the phenanthroline family, which is characterized by its polycyclic aromatic structure. The presence of a methoxy group and a tetrahydrocyclopenta ring adds to its distinctiveness and potential reactivity.

Preparation Methods

The synthesis of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves multiple steps, typically starting with the formation of the phenanthroline core. Common synthetic routes include:

    Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

    Reduction: The acyl group is then reduced to form the corresponding alkane.

    Cyclization: The formation of the tetrahydrocyclopenta ring is achieved through cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: Its metal complexes have been studied for their potential as enzyme inhibitors and therapeutic agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one involves its ability to chelate metal ions. This chelation can inhibit metalloproteases and other metal-dependent enzymes, affecting various biological pathways. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

66469-91-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one

InChI

InChI=1S/C16H14N2O2/c1-20-12-8-9-4-3-7-17-14(9)15-13(12)10-5-2-6-11(10)16(19)18-15/h3-4,7-8H,2,5-6H2,1H3,(H,18,19)

InChI Key

KTFLGYHJZMEMCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(CCC3)C(=O)NC2=C4C(=C1)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.